molecular formula C7H7BrO2 B1266160 2-Bromo-4-(hydroxymethyl)phenol CAS No. 29922-56-3

2-Bromo-4-(hydroxymethyl)phenol

Cat. No. B1266160
CAS RN: 29922-56-3
M. Wt: 203.03 g/mol
InChI Key: HAFQFRJTRZBJJF-UHFFFAOYSA-N
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Patent
US06482898B1

Procedure details

3-Bromo-4-hydroxybenzyl alcohol (1.22 g, 6.0 mmol) prepared from i) and sodium methoxide (0.36 g, 6.6 mmol) as base were added to N,N-dimethylformamide (100 ml), and the mixture was stirred for 30 min at room temperature. Chloromethyl resin (Merrifield resin, 1 mmol of chloromethyl site, formula 4; 1.22 g, 2.0 mmol) was added to the reaction solution and stirred for 24 hr at 50° C. The same was filtrated and washed repeatedly with water, methanol and dichloromethane. IR and XPS analyses were performed.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
[Compound]
Name
Chloromethyl
Quantity
1.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH2:5][OH:6].[CH3:11][O-].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1O
Name
Quantity
0.36 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Chloromethyl
Quantity
1.22 g
Type
reactant
Smiles
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 hr at 50° C
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The same was filtrated
WASH
Type
WASH
Details
washed repeatedly with water, methanol and dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(CO)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.